molecular formula C₂₃H₂₀O B1159823 2,5,8,11,14,17,20-Tricosaheptayn-1-ol

2,5,8,11,14,17,20-Tricosaheptayn-1-ol

Cat. No.: B1159823
M. Wt: 312.4
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,8,11,14,17,20-Heptaoxadocosan-22-ol (CAS: 4437-01-8), commonly referred to as heptaethylene glycol monomethyl ether or mPEG7-OH, is a polyether alcohol with a linear backbone of seven ethylene glycol units terminated by a methoxy (-OCH₃) group at one end and a hydroxyl (-OH) group at the 22nd carbon. Its molecular formula is C₁₅H₃₂O₈, with a molecular weight of 340.41 g/mol . The compound’s structure comprises repeating -CH₂CH₂O- units, conferring high hydrophilicity and solubility in polar solvents. It is widely used in pharmaceutical formulations, polymer chemistry, and as a surfactant due to its amphiphilic nature .

Properties

Molecular Formula

C₂₃H₂₀O

Molecular Weight

312.4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Modified Terminal Groups

Table 1: Key Differences in Terminal Functional Groups

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Terminal Group Key Properties/Applications
2,5,8,11,14,17,20-Heptaoxadocosan-22-ol 4437-01-8 C₁₅H₃₂O₈ 340.41 -OH Drug delivery, surfactants, solubility enhancer
22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane 104518-25-4 C₁₅H₃₁BrO₇ 403.31 -Br Intermediate for nucleophilic substitution reactions
2,5,8,11,14,17,20-Heptaoxadocosan-22-amine 170572-38-0 C₁₅H₃₃NO₇ 339.43 -NH₂ Bioconjugation, peptide synthesis
1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol N/A ~C₂₁H₃₆O₈* ~428.51* -Ph (phenyl) Enhanced lipophilicity for hydrophobic applications

Note: The molecular formula and weight for the phenyl derivative are inferred based on structural modifications described in .

Key Observations :

Brominated Derivative (CAS 104518-25-4) :

  • Replacing the hydroxyl group with bromine increases molecular weight (403.31 vs. 340.41) and introduces reactivity for alkylation or cross-coupling reactions. Its density (1.208 g/cm³ ) and lower polarity make it suitable for organic synthesis intermediates .
  • Storage requires refrigeration (2–8°C) due to bromine’s instability at higher temperatures .

Amine Derivative (CAS 170572-38-0) :

  • The -NH₂ group enables conjugation with carboxylic acids or activated esters, making it valuable in peptide and polymer chemistry. Its molecular weight (339.43) is slightly lower than the parent compound due to the substitution of -OH with -NH₂ .

Phenyl Derivative :

  • The addition of a phenyl ring increases hydrophobicity, altering solubility profiles. This modification is advantageous in creating amphiphilic structures for micelle formation or targeted drug delivery .

Chain-Length Variants and Heteroatom Modifications

Table 2: Comparison with Shorter/Longer PEG Chains and Heteroatom Derivatives

Compound Name CAS Chain Length (Ethylene Glycol Units) Heteroatom Applications
3,6,9,12-Tetraoxatetradecan-1-ol 5650-20-4 4 None Solvent, plasticizer
3,6,9,12,15,18-Hexaoxanonadecane-1-thiol N/A 6 -SH Biocompatible coatings, gold nanoparticle functionalization
Naloxegol (contains heptaoxadocosyl group) 119478-56-7 7 None Opioid antagonist (PEGylated naloxone derivative)
Key Observations :

Shorter Chains (e.g., 3,6,9,12-Tetraoxatetradecan-1-ol) :

  • Reduced ethylene glycol units (4 vs. 7) decrease molecular weight (222.28 vs. 340.41) and water solubility, limiting use in high-polarity applications .

Thiol-Terminated Derivative: The -SH group in hexaoxanonadecane-1-thiol facilitates covalent bonding with metals (e.g., Au, Ag), making it critical in nanotechnology and biosensor development .

Pharmaceutical PEGylation (Naloxegol) :

  • The heptaoxadocosyl chain in naloxegol improves solubility and bioavailability of the parent drug (naloxone), demonstrating the importance of PEG length in pharmacokinetics .

Stability and Reactivity Trends

  • Thermal Stability : Brominated derivatives decompose at lower temperatures (predicted boiling point: 424.9°C) compared to hydroxyl-terminated analogs due to Br’s susceptibility to elimination reactions .
  • Chemical Reactivity : Amine and thiol derivatives exhibit higher nucleophilicity than hydroxyl-terminated compounds, enabling diverse conjugation chemistries .

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